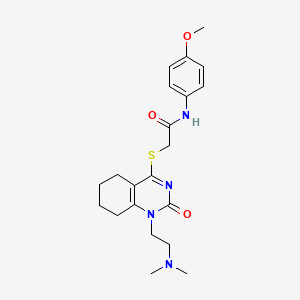

2-amino-N-ethoxy-N-ethylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound of interest is related to a class of substances that have been studied for their potential therapeutic effects, such as anticonvulsant activities. These studies often focus on the synthesis, structure, and properties of these compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and reactions with various reagents to introduce specific functional groups. For example, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, which is a key intermediate for peptide nucleic acid synthesis, has been improved to yield near quantitative outputs without the need for chromatography (Viirre & Hudson, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that the arrangements of atoms and functional groups significantly impact their physical and chemical properties. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals how interplanar angles and hydrogen bonding patterns contribute to the compound's stability and reactivity (Camerman et al., 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including acetylation, reductive alkylation, and hydrogenation, which are critical for modifying their structure and enhancing their biological activity. An example includes the rhodium-catalyzed hydrogenation of 1,3-enynes and 1,3-diynes to afford unsaturated alpha-amino acid esters (Kong et al., 2005).

Scientific Research Applications

Anthelmintic Properties

Research has identified N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound structurally related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, as a potent anthelmintic. It has demonstrated efficacy against various parasites in animals such as nematodes, filariae, and cestodes, especially showing high effectiveness in dogs against hookworms and large roundworms (Wollweber et al., 1979).

Synthesis of Pyrazines

Ethyl ethoxycarbonylacetimidate hydrochloride, closely related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, has been used in synthesizing pyrazines. This process involves converting it into various intermediates and then cyclising these with dicarbonyl reagents, resulting in the formation of ethyl 3-aminopyrazine-2-carboxylates, which have various applications in chemical synthesis (Keir et al., 1978).

Use in Radiosynthesis

Compounds structurally similar to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, like 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, have been used in the radiosynthesis of herbicides and safeners for herbicides. This involves complex processes such as reductive dehalogenation with tritium gas, highlighting the compound's potential in advanced chemical synthesis and tracing studies in agriculture (Latli & Casida, 1995).

Biodegradable Chelating Agents

Research has focused on replacing non-biodegradable chelating agents like EDTA with more environmentally friendly alternatives. While not directly mentioning 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, this research indicates a growing interest in developing biodegradable compounds that can effectively bind metals, suggesting potential areas of application for similar compounds (Pinto, Neto & Soares, 2014).

Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, is chemoselectively monoacetylated from 2-aminophenol, a compound structurally related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride. This highlights the potential role of similar compounds in synthesizing key intermediates for crucial medications (Magadum & Yadav, 2018).

Solid State Structures

Studies on compounds like 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarin, structurally related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, provide insight into solid state structures through techniques like X-ray diffraction and NMR. Such research is fundamental in understanding the molecular configurations and potential applications in various fields, including material sciences (Ostrowska et al., 2015).

Cross-Linking Reagents in Immunization

Heterobifunctional reagents structurally similar to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride have been synthesized for use in immunization. These reagents, like [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, are crucial for coupling peptides to liposomes, indicating the compound's relevance in biomedical research and vaccine development (Frisch, Boeckler & Schuber, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

properties

IUPAC Name |

2-amino-N-ethoxy-N-ethylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-8(10-4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVCPLVOJDIGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)CN)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethoxy-N-ethylacetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)

![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)